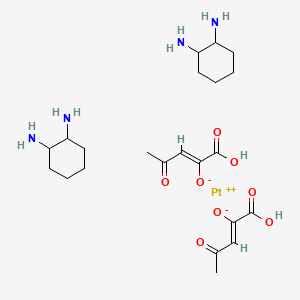
4,4'-Dibenzamidoxime oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dibenzamidoxime oxide is a chemical compound with the molecular formula C14H14N4O3 and a molecular weight of 286.29 g/mol. It is also known by its IUPAC name, N’-hydroxy-4-[4-(N’-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide
Méthodes De Préparation
The synthesis of 4,4’-Dibenzamidoxime oxide typically involves the reaction of benzamidoxime with appropriate reagents under controlled conditions. One common synthetic route includes the reaction of benzamidoxime with an oxidizing agent to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
4,4’-Dibenzamidoxime oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while reduction reactions may produce corresponding amines or hydroxylamines .
Applications De Recherche Scientifique
4,4’-Dibenzamidoxime oxide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds . Additionally, it may be used in industrial processes for the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism of action of 4,4’-Dibenzamidoxime oxide involves its interaction with specific molecular targets and pathways. It may act as an oxidizing or reducing agent, depending on the reaction conditions . The compound’s effects are mediated through its ability to donate or accept electrons, thereby influencing various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4,4’-Dibenzamidoxime oxide can be compared with other similar compounds, such as benzamidoxime and its derivatives . These compounds share similar structural features but may differ in their chemical reactivity and applications. For example, benzamidoxime is a precursor to 4,4’-Dibenzamidoxime oxide and may have different reactivity due to the absence of the additional oxime group .
Propriétés
Formule moléculaire |
C14H14N4O3 |
|---|---|
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
N'-hydroxy-4-[4-[(Z)-N'-hydroxycarbamimidoyl]phenoxy]benzenecarboximidamide |
InChI |
InChI=1S/C14H14N4O3/c15-13(17-19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(16)18-20/h1-8,19-20H,(H2,15,17)(H2,16,18) |
Clé InChI |
SSRBFTSNCIQBIK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=N\O)/N)OC2=CC=C(C=C2)/C(=N/O)/N |
SMILES canonique |
C1=CC(=CC=C1C(=NO)N)OC2=CC=C(C=C2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


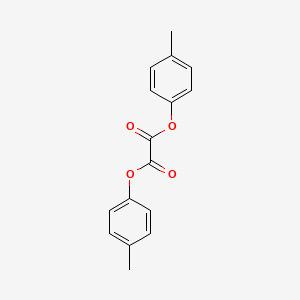

![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)
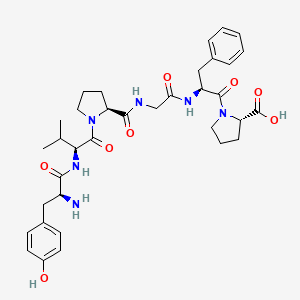
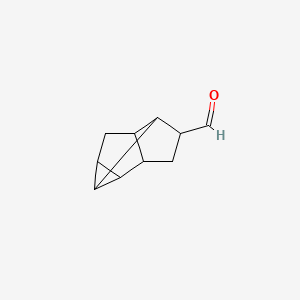
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)

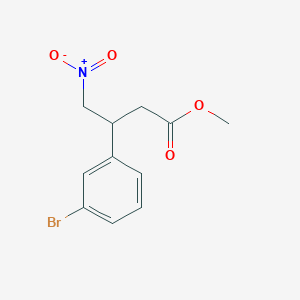
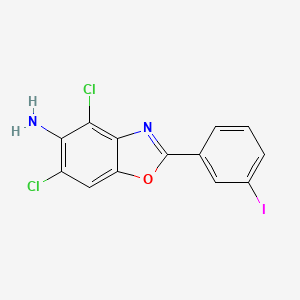

![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
